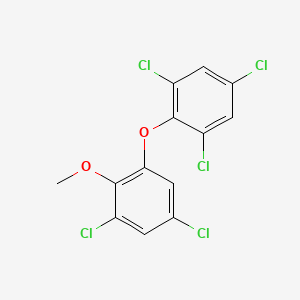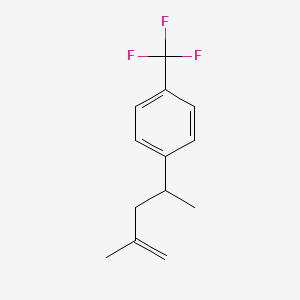![molecular formula C21H45NO4Si B13788519 N-[3-(Triethoxysilyl)propyl]dodecanamide CAS No. 51833-28-4](/img/structure/B13788519.png)
N-[3-(Triethoxysilyl)propyl]dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Triethoxysilyl)propyl]dodecanamide is an organosilicon compound that features both silane and amide functional groups. This compound is known for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including surface modification and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Triethoxysilyl)propyl]dodecanamide typically involves the reaction of 3-(triethoxysilyl)propylamine with dodecanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3-(Triethoxysilyl)propylamine+Dodecanoyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Triethoxysilyl)propyl]dodecanamide can undergo various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: Silanols can further condense to form siloxane bonds, which are crucial in forming cross-linked networks.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or humid environments.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Produces silanols.
Condensation: Forms siloxane networks.
Substitution: Yields substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
N-[3-(Triethoxysilyl)propyl]dodecanamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[3-(Triethoxysilyl)propyl]dodecanamide involves the hydrolysis of the silane group to form silanols, which can then condense to form siloxane bonds. These bonds create a strong, stable network that enhances the material’s properties. The amide group can interact with various molecular targets, contributing to the compound’s versatility in different applications .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Another organosilicon compound with similar applications in surface modification and material science.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Used as a coupling agent in rubber composites.
Uniqueness
N-[3-(Triethoxysilyl)propyl]dodecanamide is unique due to its combination of silane and amide functional groups, which provide both strong adhesion properties and the ability to participate in a variety of chemical reactions. This dual functionality makes it particularly valuable in applications requiring robust and versatile materials.
Propiedades
Número CAS |
51833-28-4 |
|---|---|
Fórmula molecular |
C21H45NO4Si |
Peso molecular |
403.7 g/mol |
Nombre IUPAC |
N-(3-triethoxysilylpropyl)dodecanamide |
InChI |
InChI=1S/C21H45NO4Si/c1-5-9-10-11-12-13-14-15-16-18-21(23)22-19-17-20-27(24-6-2,25-7-3)26-8-4/h5-20H2,1-4H3,(H,22,23) |
Clave InChI |
QQPPECOPIWMCQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCCC[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



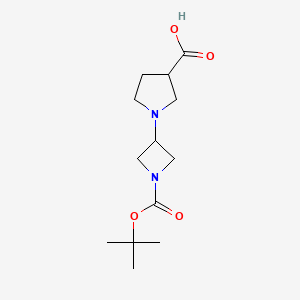

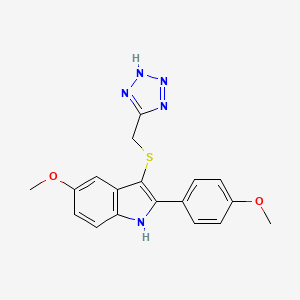

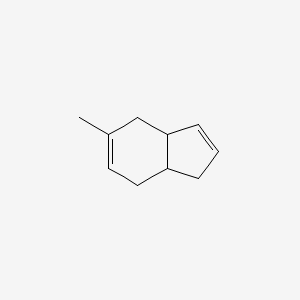
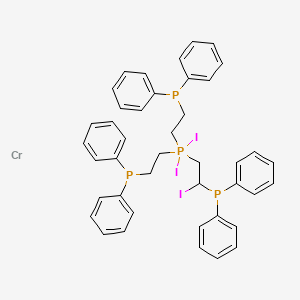
![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)

![(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide](/img/structure/B13788487.png)
